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molecular formula C12H15N3O2 B8517879 ethyl 1-(2-aminoethyl)-1H-indazole-5-carboxylate

ethyl 1-(2-aminoethyl)-1H-indazole-5-carboxylate

Cat. No. B8517879
M. Wt: 233.27 g/mol
InChI Key: ZZTACTHGQRZQRH-UHFFFAOYSA-N
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Patent
US06794518B1

Procedure details

Ethyl 1-[2-(1,3-dioxoisoindolin-2-yl)ethyl]-1H-indazole-5-carboxylate (step A, 980 mg, 2.7 mmol) was dissolved in ethanol/THF (1:1, 35 mL) under nitrogen. Hydrazine (365 uL) was added and the reaction stirred 17 hours. THF (75 mL) was added and the resulting solids were filtered off. The filtrate was concentrated to an orange solid, which was purified by flash chromatography (dichoromethane/5% methanol/0.5% triethylamine). The product fractions were combined and concentrated to an orange solid (404 mg, 66%). LRMS (ES): 234.1 ([M+H]+, 100%)
Name
Ethyl 1-[2-(1,3-dioxoisoindolin-2-yl)ethyl]-1H-indazole-5-carboxylate
Quantity
980 mg
Type
reactant
Reaction Step One
Name
ethanol THF
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
365 μL
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=C1C2C(=CC=CC=2)C(=O)[N:3]1[CH2:12][CH2:13][N:14]1[C:22]2[C:17](=[CH:18][C:19]([C:23]([O:25][CH2:26][CH3:27])=[O:24])=[CH:20][CH:21]=2)[CH:16]=[N:15]1.NN.C1COCC1>C(O)C.C1COCC1>[NH2:3][CH2:12][CH2:13][N:14]1[C:22]2[C:17](=[CH:18][C:19]([C:23]([O:25][CH2:26][CH3:27])=[O:24])=[CH:20][CH:21]=2)[CH:16]=[N:15]1 |f:3.4|

Inputs

Step One
Name
Ethyl 1-[2-(1,3-dioxoisoindolin-2-yl)ethyl]-1H-indazole-5-carboxylate
Quantity
980 mg
Type
reactant
Smiles
O=C1N(C(C2=CC=CC=C12)=O)CCN1N=CC2=CC(=CC=C12)C(=O)OCC
Name
ethanol THF
Quantity
35 mL
Type
solvent
Smiles
C(C)O.C1CCOC1
Step Two
Name
Quantity
365 μL
Type
reactant
Smiles
NN
Step Three
Name
Quantity
75 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting solids were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to an orange solid, which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (dichoromethane/5% methanol/0.5% triethylamine)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an orange solid (404 mg, 66%)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
Smiles
NCCN1N=CC2=CC(=CC=C12)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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